Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate
Overview
Description
Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate: is a chemical compound with the molecular formula C13H24N2O3 . It is known for its unique spirocyclic structure, which includes an oxa-diazaspiro ring system. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate typically involves the reaction of tert-butyl 4-oxo-4-(piperidin-4-yl)butanoate with appropriate reagents to form the spirocyclic structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling and storage .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
- Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
- Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
- Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Comparison: Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate is unique due to its specific spirocyclic structure and the position of the carboxylate group. This structural difference can influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-8-17-13(10-15)5-4-6-14-9-13/h14H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWQOZQQBMPUIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169485 | |
Record name | 1,1-Dimethylethyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001169485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-06-2 | |
Record name | 1,1-Dimethylethyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001169485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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